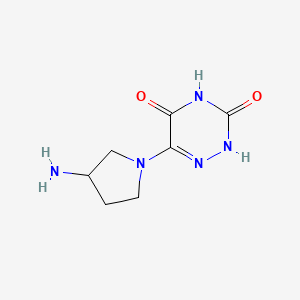![molecular formula C10H11N3OS B13199915 4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine](/img/structure/B13199915.png)
4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine is a heterocyclic compound that combines a thiazole ring fused to a pyridine ring, with a morpholine moiety attached.
Vorbereitungsmethoden
The synthesis of 4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine typically involves multiple steps. One common method starts with commercially available substances and proceeds through a series of reactions including cyclization and substitution . The process can be summarized as follows:
Starting Materials: The synthesis begins with the preparation of the thiazole and pyridine precursors.
Cyclization: The thiazole ring is fused to the pyridine ring through a cyclization reaction.
Substitution: The morpholine moiety is introduced via a substitution reaction, often using reagents like triethylamine and ethanol.
Analyse Chemischer Reaktionen
4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine moiety
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of PI3K, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This interaction is facilitated by the compound’s ability to form hydrogen bonds with key amino acids in the kinase domain .
Vergleich Mit ähnlichen Verbindungen
4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine can be compared with other thiazole and pyridine derivatives:
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in their substituents and specific biological activities.
Thiazolo[5,4-b]pyridine derivatives: These are potent PI3K inhibitors like this compound but may have different substituents that affect their potency and selectivity.
Morpholine derivatives: Compounds with a morpholine ring are widely used in medicinal chemistry for their diverse biological activities.
Eigenschaften
Molekularformel |
C10H11N3OS |
|---|---|
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
4-([1,3]thiazolo[5,4-c]pyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H11N3OS/c1-2-11-7-9-8(1)12-10(15-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 |
InChI-Schlüssel |
VANORXJJGCBTOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC3=C(S2)C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13199839.png)


![4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid](/img/structure/B13199848.png)




![1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride](/img/structure/B13199877.png)


![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13199894.png)

![3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13199913.png)
